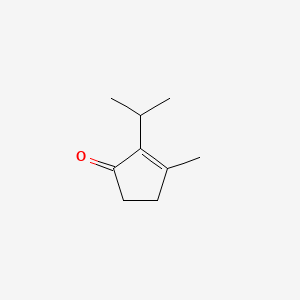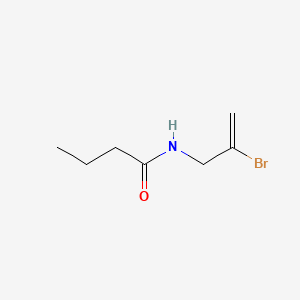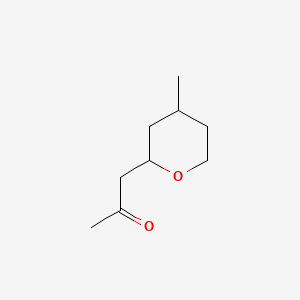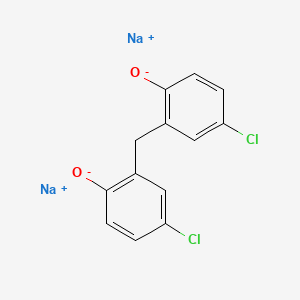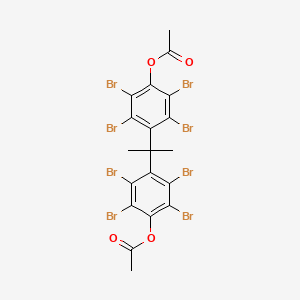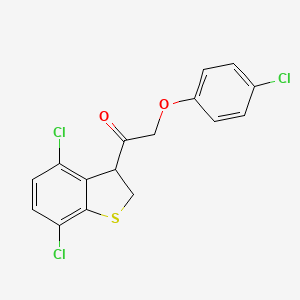
2-(4-Chlorophenoxy)-1-(4,7-dichloro-2,3-dihydro-1-benzothiophen-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenoxy)-1-(4,7-dichloro-2,3-dihydro-1-benzothiophen-3-yl)ethanone is a synthetic organic compound It features a chlorophenoxy group and a dichlorobenzothiophene moiety, which are linked by an ethanone bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-1-(4,7-dichloro-2,3-dihydro-1-benzothiophen-3-yl)ethanone typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: This can be achieved by reacting 4-chlorophenol with an appropriate halogenated reagent under basic conditions.
Synthesis of the Dichlorobenzothiophene Intermediate: This involves the chlorination of benzothiophene using chlorinating agents such as sulfuryl chloride or thionyl chloride.
Coupling Reaction: The final step involves coupling the chlorophenoxy intermediate with the dichlorobenzothiophene intermediate using a suitable coupling reagent like a Grignard reagent or organolithium compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
2-(4-Chlorophenoxy)-1-(4,7-dichloro-2,3-dihydro-1-benzothiophen-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorophenoxy and dichlorobenzothiophene groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-Chlorophenoxy)-1-(4,7-dichloro-2,3-dihydro-1-benzothiophen-3-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
2-(4-Chlorophenoxy)acetic acid: Similar structure but with an acetic acid group instead of ethanone.
4,7-Dichloro-2,3-dihydro-1-benzothiophene: Lacks the chlorophenoxy group.
2-(4-Bromophenoxy)-1-(4,7-dichloro-2,3-dihydro-1-benzothiophen-3-yl)ethanone: Similar structure but with a bromophenoxy group instead of chlorophenoxy.
Uniqueness
2-(4-Chlorophenoxy)-1-(4,7-dichloro-2,3-dihydro-1-benzothiophen-3-yl)ethanone is unique due to the combination of its chlorophenoxy and dichlorobenzothiophene groups, which may confer distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
40645-25-8 |
|---|---|
分子式 |
C16H11Cl3O2S |
分子量 |
373.7 g/mol |
IUPAC名 |
2-(4-chlorophenoxy)-1-(4,7-dichloro-2,3-dihydro-1-benzothiophen-3-yl)ethanone |
InChI |
InChI=1S/C16H11Cl3O2S/c17-9-1-3-10(4-2-9)21-7-14(20)11-8-22-16-13(19)6-5-12(18)15(11)16/h1-6,11H,7-8H2 |
InChIキー |
AOLFLLXGSOIRPX-UHFFFAOYSA-N |
正規SMILES |
C1C(C2=C(C=CC(=C2S1)Cl)Cl)C(=O)COC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


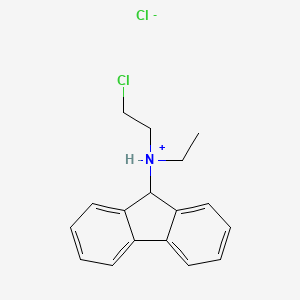
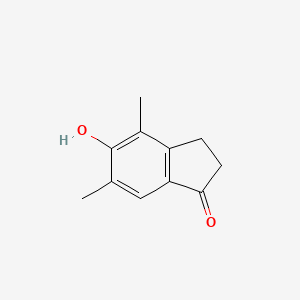
![10-[2-(Diethylamino)ethyl]acridin-9(10H)-one--hydrogen chloride (1/1)](/img/structure/B13740397.png)
![1H-Pyrrolo[2,3-B]pyridin-5-amine, 2-methyl-1-[tris(1-methylethyl)silyl]-](/img/structure/B13740406.png)

![2-[[5-[3-(4-Butoxyphenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;2-hydroxy-2-oxoacetate](/img/structure/B13740422.png)
